

(R)-(-)-1,2-Propanediol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *R*-(-)-1,2-Propanediol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on (R)-(-)-1,2-Propanediol, a chiral compound of significant interest in various scientific and industrial applications, including its use as a building block in the synthesis of pharmaceuticals. This document details its chemical identity, including its CAS number and a comprehensive list of synonyms. Furthermore, it outlines key experimental protocols for its synthesis, covering both biotechnological and chemical methodologies, and presents a visualization of a prominent metabolic pathway for its production.

Chemical Identity and Properties

(R)-(-)-1,2-Propanediol, a stereoisomer of propylene glycol, is a colorless, viscous liquid. Its chirality makes it a valuable precursor in asymmetric synthesis.

Identifier	Value
CAS Number	4254-14-2[1][2][3][4][5]
Molecular Formula	C ₃ H ₈ O ₂ [2][3][5][6]
Molecular Weight	76.09 g/mol [1][2][6]
IUPAC Name	(2R)-propane-1,2-diol[6]

A variety of synonyms are used to refer to (R)-(-)-1,2-Propanediol in scientific literature and commercial listings. A comprehensive, though not exhaustive, list is provided below to aid in literature searches and material sourcing.

Synonym
(R)-(-)-1,2-Dihydroxypropane[7]
(R)-(-)-Propylene glycerol[1][2][8]
(R)-(-)-Propylene glycol[1][7][8]
(R)-1,2-Propanediol[5][6]
(R)-Propane-1,2-diol[6]
(R)-Propylene glycol[5]
D-(-)-Propylene glycol

Experimental Protocols for Synthesis

The synthesis of enantiomerically pure (R)-(-)-1,2-Propanediol can be achieved through various methods, broadly categorized into biotechnological and chemical routes.

Biotechnological Production via Engineered *Escherichia coli*

Metabolic engineering of microorganisms like *Escherichia coli* offers a sustainable route to (R)-(-)-1,2-Propanediol from renewable feedstocks such as glucose.[1][4] This approach leverages the cell's enzymatic machinery to perform stereoselective transformations.

Methodology:

- **Strain Engineering:** An *E. coli* strain is genetically engineered to express a heterologous pathway for (R)-1,2-propanediol production. This typically involves the overexpression of key enzymes:
 - **Methylglyoxal Synthase (mgsA):** Converts dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to methylglyoxal.[2]

- Glycerol Dehydrogenase (gldA): Reduces methylglyoxal to (R)-lactaldehyde.[2]
- 1,2-Propanediol Oxidoreductase (fucO) or Yeast Alcohol Dehydrogenase (adh1): Reduces (R)-lactaldehyde to (R)-1,2-propanediol.[4]
- Fermentation:
 - The engineered E. coli strain is cultured in a bioreactor containing a defined fermentation medium with glucose as the primary carbon source.
 - The fermentation is typically carried out under controlled conditions of temperature, pH, and aeration to ensure optimal cell growth and product formation.
 - A fed-batch strategy can be employed to maintain a sufficient supply of glucose and other nutrients, which has been shown to achieve final titers of up to 4.5 g/L of (R)-1,2-propanediol.[4]
- Product Isolation and Purification:
 - Following fermentation, the cells are separated from the culture broth by centrifugation or microfiltration.
 - The (R)-(-)-1,2-Propanediol is then recovered from the supernatant and purified using standard techniques such as distillation.

Chemical Synthesis via Hydrogenation of Glycerol

A common chemical route for the production of 1,2-propanediol is the hydrogenolysis of glycerol, a byproduct of biodiesel production. While this method often produces a racemic mixture, the use of specific catalysts and conditions can favor the formation of one enantiomer.

Methodology:

- Catalyst Preparation: A heterogeneous copper-based catalyst, such as copper chromite, is typically used for this process.
- Reaction Setup:

- Glycerol is fed into a continuous flow reactor containing the catalyst bed.
- The reaction is carried out under a high-pressure hydrogen atmosphere.
- Reaction Conditions:
 - The temperature is maintained in the range of 200-230°C.
 - The throughput of the glycerol feed is controlled to achieve a partial conversion of glycerol, typically not exceeding 95%. This is crucial to minimize the formation of byproducts like ethylene glycol.
- Product Recovery:
 - The reaction mixture exiting the reactor is a mixture of 1,2-propanediol, unreacted glycerol, water, and minor byproducts.
 - The desired 1,2-propanediol is separated and purified from this mixture by fractional distillation.

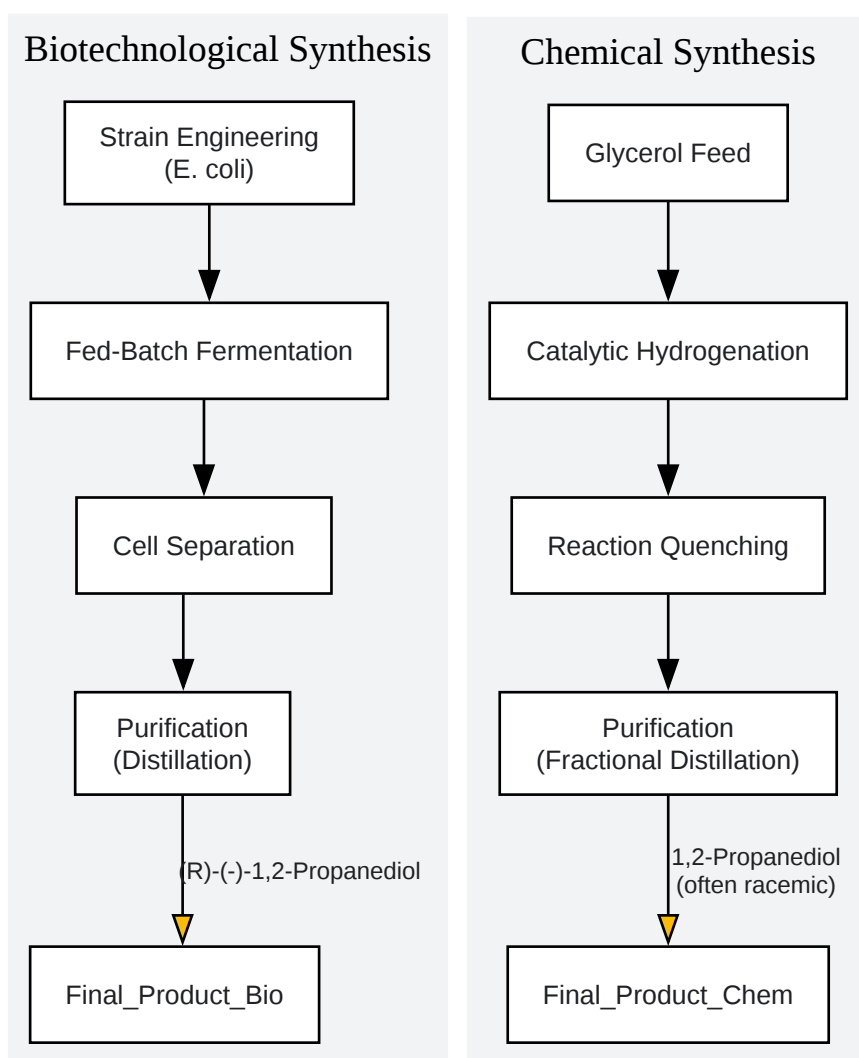
Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic pathway for the biotechnological production of (R)-(-)-1,2-Propanediol and a comparative workflow of its synthesis.



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Caption: Metabolic pathway for (R)-(-)-1,2-Propanediol synthesis in engineered E. coli.



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Caption: Comparative experimental workflow for biotechnological vs. chemical synthesis.

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